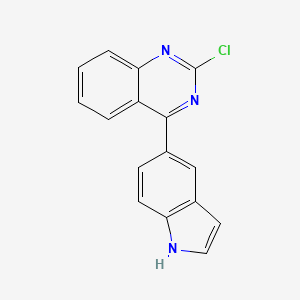

2-chloro-4-(1H-indol-5-yl)quinazoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H10ClN3 |

|---|---|

Molecular Weight |

279.72 g/mol |

IUPAC Name |

2-chloro-4-(1H-indol-5-yl)quinazoline |

InChI |

InChI=1S/C16H10ClN3/c17-16-19-14-4-2-1-3-12(14)15(20-16)11-5-6-13-10(9-11)7-8-18-13/h1-9,18H |

InChI Key |

MSQQODYBZPZLTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=CC4=C(C=C3)NC=C4 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 2 Chloro 4 1h Indol 5 Yl Quinazoline Analogs

Influence of Quinazoline (B50416) Ring Substituents on Biological Activity

The quinazoline nucleus offers multiple positions for substitution, with modifications at positions 2, 4, and the benzo-fused ring (positions 5, 6, 7, and 8) being crucial for modulating biological efficacy. researchgate.net

Role of Chlorine at Position 2 of the Quinazoline Scaffold

The chlorine atom at the C2 position of the quinazoline ring is a key feature influencing both the chemical reactivity and biological activity of the scaffold. Chemically, the 2-chloro group serves as an excellent leaving group, making it a versatile synthetic handle for introducing a wide array of substituents through nucleophilic substitution reactions. ekb.eg This allows for the generation of extensive compound libraries to probe SAR. For instance, the 2-chloroquinazoline (B1345744) intermediate is pivotal in synthesizing derivatives where the chlorine is replaced by various amines or other nucleophiles, leading to compounds with diverse pharmacological profiles. researchgate.net

From a biological standpoint, while often utilized as a synthetic intermediate, the nature of the substituent at position 2 is critical. Studies on 2-substituted quinazolines have demonstrated that this position directly influences the molecule's interaction with biological targets. Although direct data on the 2-chloro analog's intrinsic activity is often embedded within broader SAR studies, the replacement of the chloro group is a common strategy to enhance potency. For example, the synthesis of 2-substituted quinazolines has led to the discovery of agents with broad-spectrum antibacterial activity. nih.gov In some 4-anilinoquinazoline (B1210976) series, substitution at the C2 position with groups like morpholine (B109124) has been shown to produce highly active cytotoxic agents. nih.gov Therefore, the C2 position is a critical site for modification, and the 2-chloro precursor is the gateway to exploring this chemical space.

Impact of the Substituent at Position 4 of the Quinazoline Ring

Position 4 of the quinazoline ring is a primary determinant of biological activity and selectivity. The introduction of an indole (B1671886) moiety at this position represents a significant structural motif for developing potent and selective enzyme inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) kinase. nih.gov The development of 4-indolyl quinazoline derivatives has been shown to be an effective strategy for creating novel EGFR inhibitors for non-small-cell lung cancer (NSCLC). nih.gov

The nature of the substituent at C4 dictates the compound's binding mode and affinity. While the 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibitors, replacing the anilino group with an indole ring offers a different vector for interacting with the target protein, potentially leading to improved potency and selectivity. nih.govmdpi.com SAR studies have explored various groups at this position, including substituted amines, thiosemicarbazides, and heterocyclic rings. nih.gov For instance, a series of compounds with different amine substituents at C4, such as 4-propyl-quinazolinone and 4-morpholinyl-quinazoline, were investigated as potential anti-obesity agents. nih.gov This highlights that the C4 position is a key pharmacophoric site where the introduction of moieties like indole can confer potent and specific biological activities.

Effects of Substituents on the Benzo-Fused Ring of Quinazoline

Modifications to the benzo-fused portion of the quinazoline scaffold (positions 5, 6, 7, and 8) play a crucial role in fine-tuning the pharmacological properties of the molecule. Substituents on this ring can influence factors such as solubility, metabolic stability, and binding affinity.

Research has consistently shown that the type and position of substituents are critical.

Position 6: The introduction of small, lipophilic groups such as halogens (-Cl, -Br) or methyl groups at the C6 position often enhances biological activity. mdpi.com In studies of 4-anilinoquinazolines, a bromo or chloro group at C6 resulted in derivatives with potent inhibitory effects on tumor cell growth. nih.gov

Position 7: This position is often modified to improve pharmacokinetic properties and potency. The introduction of bulkier substituents, such as a piperazine ring, at the C7 position has been shown to yield compounds with potent inhibitory activities toward both TNF-alpha production and T cell proliferation. nih.gov Replacing a morpholine group at C7 with piperazine or dimethylamine can lead to conserved activity in EGFR inhibitors. mdpi.com

Position 8: The existence of a halogen atom at the C8 position has been correlated with improved antimicrobial activities in quinazolinone derivatives. nih.gov

Contribution of the Indole Moiety to Pharmacological Profiles

The indole nucleus is a prominent pharmacophore found in numerous natural products and synthetic drugs, contributing significantly to a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govacs.org Its incorporation into the quinazoline scaffold creates hybrid molecules with potentially synergistic or novel mechanisms of action.

Significance of Indole Attachment Position and Orientation

The point of attachment between the quinazoline and indole rings is a critical determinant of biological activity. The title compound features a linkage between C4 of the quinazoline and C5 of the indole. Preliminary SAR studies on related N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine scaffolds revealed that placing the 1H-indol-5-amine moiety at the C4 position of the quinazoline core led to potent inhibitors with sub-nanomolar IC₅₀ values. mdpi.com

While direct comparisons of indol-5-yl versus other indole isomers (e.g., indol-3-yl, indol-7-yl) attached to the 2-chloro-4-yl-quinazoline core are not extensively detailed in the provided literature, the principle of positional isomerism is known to be crucial. For example, studies on 2-(1H-indol-3-yl)quinazolin-4(3H)-ones have demonstrated significant antibacterial and antiproliferative activities, highlighting the therapeutic potential of the C2-indolyl linkage as well. mdpi.com The spatial orientation of the indole ring relative to the quinazoline core also impacts activity. In structurally related pyrazino[2,1-b]quinazoline-3,6-diones, stereochemistry was critical, with anti-isomers possessing superior antimalarial activity. acs.org This suggests that the precise geometry of the indole moiety's presentation to the biological target is fundamental for efficacy.

Modulation of Activity by Substituents on the Indole Nucleus

Decorating the indole nucleus with various substituents is a powerful strategy for modulating the pharmacological profile of 4-(1H-indol-5-yl)quinazoline analogs. Research indicates that even minor modifications to the indole ring can lead to significant changes in potency and selectivity.

Studies on N-(indol-5-yl)-quinazolin-4-amine scaffolds have provided specific insights into these relationships. It was found that substitutions at the N1 and C2 positions of the indole ring led to a decrease in in-vitro activity against HER-family kinases. mdpi.com In contrast, the introduction of a small, lipophilic bromine atom at the C3 position of the indole resulted in the most potent pan-HER reversible inhibitor in the series. mdpi.com Furthermore, research on indole-aminoquinazoline hybrids has suggested that the presence of a halogen atom, such as fluorine, on the phenyl portion of the indole moiety is mandatory for achieving antiproliferative characteristics. researchgate.net

These findings highlight a clear SAR trend where the electronic and steric properties of substituents on the indole ring are pivotal for biological activity.

Table 1: Influence of Indole Ring Substituents on Biological Activity of Quinazoline Analogs

| Indole Substitution Position | Substituent | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| C3 | Bromine (-Br) | Increased inhibitory activity (pan-HER inhibitor) | mdpi.com |

| C1 | Various | Decreased in vitro activity | mdpi.com |

| C2 | Various | Decreased in vitro activity | mdpi.com |

| Phenyl portion of Indole | Fluorine (-F) | Considered mandatory for antiproliferative activity | researchgate.net |

Conformational Aspects and Stereochemical Considerations in SAR

The three-dimensional arrangement of a molecule is a critical determinant of its interaction with a biological target. For 2-chloro-4-(1H-indol-5-yl)quinazoline analogs, conformational flexibility and the potential for stereoisomerism are important considerations in their SAR.

One significant conformational aspect to consider is the rotation around the single bond connecting the quinazoline and indole rings. Depending on the steric bulk of substituents on both ring systems, this rotation may be hindered, leading to a phenomenon known as atropisomerism. Atropisomers are stereoisomers that can be isolated as separate enantiomers due to restricted rotation around a single bond. In related quinazolinone structures, hindered rotation around the N-Caryl bond has been observed, leading to separable, axially chiral conformers nih.gov. This suggests that analogs of this compound with bulky groups at positions ortho to the connecting bond could exhibit atropisomerism. The biological activity of such atropisomers could differ significantly, as one conformer may fit more favorably into the binding site of a target protein than the other.

While specific studies on the synthesis and differential biological evaluation of stereoisomers of this compound are not extensively documented in publicly available literature, the principles of stereochemistry dictate that if a chiral center is introduced into the molecule, the resulting enantiomers or diastereomers could exhibit distinct pharmacological profiles. The spatial orientation of key interacting groups would differ between stereoisomers, potentially leading to variations in binding affinity and efficacy.

The conformation of the indole ring relative to the quinazoline core is another key factor. The planarity and orientation of these two aromatic systems can influence how the molecule presents its pharmacophoric features to a biological target. Computational modeling studies on related heterocyclic systems often explore the rotational energy profile to identify low-energy, stable conformations that are likely to be biologically relevant.

Elucidation of Key Pharmacophores for Enhanced Activity

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound analogs, the elucidation of the key pharmacophore is essential for the rational design of more potent and selective compounds. Based on SAR studies of various quinazoline derivatives, a putative pharmacophore model can be proposed.

The quinazoline scaffold itself is a well-established "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, particularly protein kinases. The nitrogen atoms at positions 1 and 3 of the quinazoline ring are often key hydrogen bond acceptors.

The 2-chloro substituent on the quinazoline ring serves as a crucial reactive handle for the synthesis of analogs with diverse functionalities at this position. The nature of the substituent at the 2-position can significantly impact activity.

The 4-(1H-indol-5-yl) moiety is a critical component of the pharmacophore. The indole nitrogen can act as a hydrogen bond donor, a feature often important for anchoring the ligand in a binding pocket. The aromatic nature of the indole ring allows for π-π stacking and hydrophobic interactions.

Based on general pharmacophore models for kinase inhibitors with a quinazoline core, the key features for this compound analogs likely include:

Hydrogen Bond Acceptors: The nitrogen atoms of the quinazoline ring.

Hydrogen Bond Donor: The N-H group of the indole ring.

Aromatic Rings: The quinazoline and indole ring systems for hydrophobic and π-stacking interactions.

Hydrophobic/Substituent Pockets: The regions around the 2-position of the quinazoline and other positions on both ring systems where substituents can be varied to optimize interactions with the target.

The spatial relationship between these features is critical. A general five-point pharmacophore model for a related class of inhibitors included one hydrogen-bond donor, two hydrophobic features, one positively-charged feature, and one aromatic ring feature researchgate.net. While not specific to this compound, this highlights the common types of interactions that are important for this class of compounds.

To illustrate the impact of substitutions on activity, a hypothetical data table based on common SAR findings for related quinazoline kinase inhibitors is presented below.

| Compound | R1 (Quinazoline position 2) | R2 (Indole position) | Relative Activity |

| 1 | -Cl | -H | Baseline |

| 2 | -NH-Aryl | -H | +++ |

| 3 | -O-Aryl | -H | ++ |

| 4 | -Cl | 5-F | + |

| 5 | -Cl | 2-Me | - |

| 6 | -NH-Aryl | 5-F | ++++ |

Note: This table is illustrative and based on general principles of SAR for quinazoline derivatives. The relative activities are hypothetical.

This hypothetical data demonstrates that substitution at the 2-position with an amino-aryl group often leads to a significant increase in activity, likely due to additional hydrogen bonding and hydrophobic interactions. Modifications on the indole ring also modulate activity, with small electron-withdrawing groups potentially being favorable, while bulky groups at certain positions might be detrimental due to steric hindrance.

Preclinical Pharmacological Activities and Mechanisms of Action of 2 Chloro 4 1h Indol 5 Yl Quinazoline and Its Analogs

Antineoplastic and Antiproliferative Activities

The quinazoline (B50416) scaffold is a privileged structure in medicinal chemistry, known to be a core component of various biologically active compounds, including several approved anticancer drugs. nih.govnih.gov Analogs of 2-chloro-4-(1H-indol-5-yl)quinazoline, particularly 2-chloro-4-anilinoquinazolines, have been the subject of extensive research, demonstrating potent antineoplastic and antiproliferative effects. nih.govresearchgate.net These activities are attributed to their ability to modulate multiple critical targets in cancer cells, leading to the inhibition of tumor growth and proliferation. The primary mechanisms underpinning these effects include the inhibition of receptor tyrosine kinases, induction of cell cycle arrest and apoptosis, topoisomerase inhibition, and modulation of other essential kinases.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Receptor tyrosine kinases (RTKs) are crucial mediators of signaling pathways that control cell growth, differentiation, and survival. mdpi.com Their dysregulation is a common feature in many cancers, making them prime targets for therapeutic intervention. nih.gov The 4-anilinoquinazoline (B1210976) structure has been identified as a highly effective scaffold for developing RTK inhibitors. mdpi.comwaocp.org

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy, and its inhibition is a key mechanism for many anticancer agents. waocp.orgnih.gov The quinazoline core has proven to be a favorable scaffold for developing EGFR inhibitors due to its high affinity for the ATP-binding site of the EGFR kinase domain. nih.gov

Novel 2-chloro-4-anilino-quinazoline derivatives have been designed and synthesized as potent dual inhibitors of both EGFR and VEGFR-2. nih.govresearchgate.net Structure-activity relationship (SAR) and molecular docking studies have shown that the 4-anilinoquinazoline moiety binds within the ATP site. The quinazoline ring orients along the peptide strand connecting the two domains of the protein, while the anilino substituent projects into a hydrophobic pocket. mdpi.com For instance, one analog, compound 8o (subsequently defined in the text), was found to be approximately 11-fold more potent against EGFR than its prototype. nih.govresearchgate.net The interaction is stabilized by a hydrogen bond donor on the aniline (B41778) moiety which interacts with a conserved glutamate amino acid in the EGFR binding site. nih.gov Similarly, researchers have developed a series of reversible and irreversible pan-HER inhibitors based on an N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine scaffold, highlighting the importance of the indolyl-quinazoline structure in EGFR modulation. nih.gov

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) being a key regulator of this process. nih.govekb.eg Consequently, inhibiting VEGFR-2 is a significant strategy in cancer chemotherapy to block the nutrient supply to tumors. tbzmed.ac.irmdpi.com

The 2-chloro-4-anilino-quinazoline derivatives that inhibit EGFR have also demonstrated potent activity against VEGFR-2, positioning them as dual inhibitors. nih.govresearchgate.net This dual inhibition may offer synergistic antitumor activity and help prevent the development of resistance. nih.gov The aforementioned compound 8o , a 2-chloro-4-anilino-quinazoline derivative, was also found to be approximately 7-fold more potent against VEGFR-2 than its parent compound. nih.govresearchgate.net Docking studies confirm that the quinazoline core settles into a hydrophobic pocket of the VEGFR-2 binding site, with the N1 position of the quinazoline forming a crucial hydrogen bond within the hinge region. tbzmed.ac.ir

| Compound | Target Kinase | Relative Potency Increase (vs. Prototype) | Reference |

|---|---|---|---|

| Compound 8o | EGFR | ~11-fold | nih.govresearchgate.net |

| Compound 8o | VEGFR-2 | ~7-fold | nih.govresearchgate.net |

Cell Cycle Arrest and Apoptosis Induction Pathways

Beyond kinase inhibition, another significant antineoplastic mechanism of quinazoline derivatives is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

A study identified 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine as a highly active inducer of apoptosis, with an EC50 for caspase activation of 2 nM in T47D breast cancer cells. nih.govresearchgate.net This compound also potently inhibited cell proliferation with a GI50 of 2 nM in the same cell line. nih.govresearchgate.net The mechanism involves the activation of caspases, which are key proteases that execute the apoptotic program. nih.gov Interestingly, the structure-activity relationship for apoptosis induction differs from that of EGFR kinase inhibitors, with a methyl group on the nitrogen linker being essential for this activity. nih.govresearchgate.net

Other quinazoline analogs have also been shown to trigger apoptosis. For example, a study on 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl mdpi.comnih.govnih.govtriazolo[4,3-c]quinazoline demonstrated that it induces apoptotic cell death in murine leukemia L1210 cells through the activation of caspase 3. nih.gov Further research has shown that certain 2,4-disubstituted quinazoline derivatives can interrupt the cell cycle in the G1 phase and promote apoptosis. nih.gov

Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that manage the topological state of DNA and are validated targets for cancer chemotherapy. mdpi.com Inhibitors can act by stabilizing the enzyme-DNA covalent complex (poisons) or by blocking the catalytic site. nih.gov

Research into fused quinazoline systems has revealed their potential as topoisomerase inhibitors. Specifically, a series of new mdpi.comnih.govnih.govtriazolo[4,3-c]quinazolines were designed and evaluated as intercalative Topoisomerase II (Topo II) inhibitors. nih.gov These compounds are believed to exert their anticancer effects by interfering with the function of Topo II, an enzyme critical for DNA replication and cell division. nih.gov

Modulation of Other Kinase Targets (e.g., Cdk4, Aurora A kinase, Akt)

The therapeutic potential of quinazoline-based compounds is broadened by their ability to inhibit a range of other kinases involved in cell cycle regulation and survival pathways.

Aurora A Kinase : A quinazoline-based multi-kinase inhibitor was developed that demonstrated dual inhibition of FLT3 and Aurora A kinase (AURKA). nih.gov Aurora kinases are critical for mitotic progression, and their inhibition can lead to mitotic arrest and apoptosis.

Cyclin-Dependent Kinases (CDKs) : X-ray crystallographic studies have revealed how 4-anilinoquinazoline inhibitors bind to the ATP site of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. mdpi.com

Akt : In certain osimertinib-resistant cancer cells, a novel quinazoline derivative showed a strong inhibitory effect on the expression of p-Akt, a key component of the PI3K/Akt survival pathway. nih.gov

p38 Kinase : The binding mode of a methylsulfanylaniline-6,7-dimethoxyquinazoline in complex with p38 kinase has also been elucidated, showing the versatility of the 4-anilinoquinazoline scaffold in targeting different kinase families. mdpi.com

Table of Compounds

| Compound Name/Identifier |

|---|

| This compound |

| 2-chloro-4-anilinoquinazolines |

| Compound 8o (a 2-chloro-4-anilino-quinazoline derivative) |

| N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine |

| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine |

| 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl mdpi.comnih.govnih.govtriazolo[4,3-c]quinazoline |

| mdpi.comnih.govnih.govtriazolo[4,3-c]quinazolines |

| methylsulfanylaniline-6,7-dimethoxyquinazoline |

| osimertinib |

Antimicrobial Efficacy

The quinazoline scaffold, particularly when hybridized with other pharmacologically active moieties like indole (B1671886), is a subject of significant research for its broad-spectrum antimicrobial properties. These hybrid molecules have demonstrated potential against a variety of pathogenic microorganisms, including bacteria, fungi, and mycobacteria. The incorporation of an indole ring into the quinazoline structure can enhance the biological activity, leading to the development of potent antimicrobial agents. nih.govacs.orgnih.gov

Antibacterial Spectrum and Potency

Quinazoline derivatives exhibit a wide range of antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.govdovepress.com The mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication. mdpi.com Analogs incorporating moieties like pyrazole, sulfonamide, and various substituted phenyl groups have been synthesized and evaluated, with many showing promising results. nih.govacs.org For instance, certain 2,3-disubstituted quinazolinone derivatives have shown significant activity against Staphylococcus albus and Streptococcus pyogenes. dovepress.com

A critical area of research is the efficacy of quinazoline analogs against drug-resistant bacteria, a major global health threat.

Methicillin-Resistant Staphylococcus aureus (MRSA): Several quinazoline-based compounds have demonstrated potent activity against MRSA. For example, a novel class of thiazolylketenyl quinazolinones was developed, with one analog (TQ 4) showing excellent inhibition against MRSA with a Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL. nih.gov This was eight times more effective than the standard drug norfloxacin. nih.gov Similarly, 2-(1H-indol-3-yl)quinolines have been found to be effective against MRSA with MIC values below 1.0 μg/mL. acs.org Another study highlighted a 3-(2-aminothiazol-4-yl) quinolone derivative with significant anti-MRSA activity at an MIC of 0.8 µg/mL. ccspublishing.org.cn The development of such compounds is a promising strategy to combat the challenge of MRSA infections. mdpi.com

Mycobacterium tuberculosis (MTB): The quinazoline scaffold is a cornerstone in the development of new anti-tubercular agents. humanjournals.comnih.gov Numerous analogs have shown potent activity against the H37Rv strain of M. tuberculosis and multidrug-resistant (MDR) strains. nih.gov For instance, a series of 2,3-dihydroquinazolin-4(1H)-one derivatives were screened, with compounds featuring di-substituted aryl moieties showing an MIC of 2 µg/mL against the H37Rv strain. nih.gov Another analog with an imidazole ring at the 2-position demonstrated significant action against both the susceptible H37Rv and MDR strains with MIC values of 4 and 16 µg/mL, respectively. nih.gov Studies on 2,3-disubstituted quinazolinones also reported MIC values ranging from 6.25 to 100 µg/mL against M. tuberculosis. dovepress.com

Table 1: Activity of Quinazoline Analogs against Drug-Resistant Bacteria

| Compound Class | Specific Analog Example | Target Organism | Activity (MIC) |

|---|---|---|---|

| Thiazolylketenyl Quinazolinones | TQ 4 | MRSA | 0.5 µg/mL nih.gov |

| 2-(1H-indol-3-yl)quinolines | Not specified | MRSA | <1.0 µg/mL acs.org |

| 3-Aminothiazol-quinolones | 3-(2-aminothiazol-4-yl)-7-chloro-6-(pyrrolidine-1-yl) quinolone | MRSA | 0.8 µg/mL ccspublishing.org.cn |

| 2,3-Dihydroquinazolin-4(1H)-ones | Di-halogenated aryl at 2-position | M. tuberculosis H37Rv | 2 µg/mL nih.gov |

| 2,3-Dihydroquinazolin-4(1H)-ones | Imidazole ring at 2-position | M. tuberculosis H37Rv | 4 µg/mL nih.gov |

Bacterial biofilms present a significant challenge in treating infections as they offer enhanced resistance to conventional antibiotics. nih.gov Quinazoline derivatives have emerged as potential anti-biofilm agents. Studies have shown that these compounds can inhibit biofilm formation in various bacteria, including MRSA and mycobacteria. nih.govnih.gov For instance, certain 2-aminoquinazoline derivatives were identified as potent inhibitors of Mycobacterium smegmatis biofilm formation, acting through a non-toxic mechanism. nih.gov Other research on 4(3H)-quinazolinonyl aminopyrimidine derivatives demonstrated efficient biofilm inhibition against MRSA, with IC50 values in the low micromolar range (20.7-22.4 μM). nih.gov The ability of quinazoline-based molecules to disrupt or prevent biofilm formation could serve as an adjuvant therapy, potentially restoring the efficacy of conventional antibiotics against resistant bacteria. nih.gov

Antifungal Properties

Quinazoline and quinazolinone derivatives have demonstrated a broad spectrum of antifungal activities against various pathogenic fungi. nih.govnih.gov Research has explored numerous analogs, including those hybridized with pyrazole and 1,2,4-triazole Schiff-bases, which have shown significant efficacy. mdpi.comresearchgate.net

A study on pyrazolyl-quinazolin-4(3H)-ones reported notable activity against several fungal microorganisms. researchgate.net In another investigation, newly synthesized pyrazol-quinazolinone compounds exhibited significant antifungal activity against seven different phytopathogenic fungi. mdpi.com For example, one analog showed a 62.42% inhibition rate against Fusarium oxysporum f. sp. Niveum. mdpi.com Furthermore, triazole-fused quinazolinones have been tested against fungi such as Aspergillus niger, Candida albicans, and Aspergillus flavus, showing potent inhibitory effects that, in some cases, were comparable to the standard drug fluconazole. nih.gov The structural versatility of the quinazoline scaffold allows for modifications that can be optimized to target specific fungal pathogens. nih.govmdpi.com

Table 2: Antifungal Activity of Selected Quinazoline Analogs

| Compound Class | Target Fungi | Notable Activity |

|---|---|---|

| Pyrazol-quinazolinones | Fusarium oxysporum f. sp. Niveum | 62.42% inhibition at 300 mg/L mdpi.com |

| Pyrazol-quinazolinones | Rhizoctonia solani AG1 | Good inhibition, enhanced by chlorine substituents mdpi.com |

| Triazolo-quinazolinones | Aspergillus niger | Inhibition zone of 28.57 mm, comparable to fluconazole nih.gov |

Anti-tubercular Activity

The quinazoline core is a recognized pharmacophore in the development of drugs against Mycobacterium tuberculosis (MTB). nih.govijprajournal.com Its derivatives have been extensively studied for their ability to inhibit the growth of this pathogen. humanjournals.comresearchgate.netnih.gov Various synthetic approaches have yielded quinazoline analogs with potent anti-tubercular effects. nih.gov

One study synthesized a series of 4-(S-Alkylthio)quinazoline derivatives and found that most of the compounds exhibited antimycobacterial activity against M. tuberculosis and several atypical mycobacterial strains. nih.gov The compound 4-(S-Butylthio)quinazoline proved to be more active than the first-line anti-TB drug isoniazid against atypical mycobacteria. nih.gov Another investigation into 2-trichloromethyl quinazoline derivatives also reported in vitro activity against MTB. humanjournals.com The mechanism of action for many of these compounds is still under investigation, but their consistent efficacy in preclinical screenings underscores the potential of the quinazoline scaffold in addressing the challenges of tuberculosis treatment, including drug resistance. nih.govnih.gov

Antiparasitic Potential

Beyond their antibacterial and antifungal properties, quinazoline-indole hybrids and related analogs have shown promise as antiparasitic agents. This includes activity against parasites responsible for malaria and Chagas disease.

A study exploring pyrazino[2,1-b]quinazoline-3,6-diones containing indole moieties investigated their potential against Plasmodium falciparum (malaria), Trypanosoma brucei (sleeping sickness), and Leishmania infantum (leishmaniasis). nih.govacs.org The research identified compounds with both species-specific and broad-spectrum antiparasitic activity. nih.gov

Additionally, a series of quinazoline 2,4,6-triamine derivatives were evaluated for their efficacy against Trypanosoma cruzi, the parasite that causes Chagas disease. mdpi.com Analogs containing nitrobenzoyl substituents demonstrated the most potent activity against the parasite while showing low toxicity to human cells, resulting in a high selectivity index compared to the current drugs benznidazole and nifurtimox. mdpi.comresearchgate.net These findings suggest that the quinazoline framework is a valuable starting point for the development of novel therapies for parasitic infections.

Table 3: List of Mentioned Compounds

| Compound Name/Class |

|---|

| This compound |

| Thiazolylketenyl quinazolinones |

| 2-(1H-indol-3-yl)quinolines |

| 3-(2-aminothiazol-4-yl) quinolone |

| 2,3-Dihydroquinazolin-4(1H)-ones |

| 2-aminoquinazoline |

| 4(3H)-quinazolinonyl aminopyrimidine |

| Pyrazolyl-quinazolin-4(3H)-ones |

| Triazolo-quinazolinones |

| 4-(S-Butylthio)quinazoline |

| 2-trichloromethyl quinazoline |

| Pyrazino[2,1-b]quinazoline-3,6-diones |

| Quinazoline 2,4,6-triamine derivatives |

| Benznidazole |

| Nifurtimox |

| Norfloxacin |

| Isoniazid |

Anti-inflammatory Response Modulation

The quinazoline scaffold is a well-established pharmacophore in the development of anti-inflammatory agents. Research has demonstrated that various derivatives of quinazolinone, a closely related structure, exhibit significant anti-inflammatory properties. These compounds are thought to exert their effects through the inhibition of key inflammatory mediators.

Many substituted quinazolinone derivatives have shown a wide array of biological activities, including anti-inflammatory effects. researchgate.net The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) has highlighted the significant role of condensed quinazolines. researchgate.net For instance, certain 4(1H)-quinazolinones have been synthesized and evaluated for their ability to reduce carrageenin-induced paw edema in animal models, a standard test for acute inflammation. nih.gov Structure-activity relationship (SAR) studies on these analogs suggest that specific substitutions on the quinazoline ring are crucial for potency. For example, the presence of a halogen atom has been noted to be favorable for activity in some series. nih.gov

Newer derivatives of quinazolinone have also been synthesized and tested, showing significant anti-inflammatory activity comparable to standard drugs like ibuprofen and indomethacin in preclinical models. mdpi.com The mechanism for many of these compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key players in the inflammatory response. researchgate.net While direct evidence for this compound is lacking, the consistent anti-inflammatory activity observed across a wide range of quinazoline analogs suggests that this scaffold is a promising starting point for the development of new anti-inflammatory drugs.

Neurodegenerative Disease Therapeutic Potential

The multifactorial nature of neurodegenerative disorders like Alzheimer's disease (AD) necessitates the development of drugs that can act on multiple pathological targets. mdpi.com The quinazoline scaffold has emerged as a promising framework for designing such multi-target-directed ligands (MTDLs) for AD. mdpi.com These derivatives are being explored for their ability to modulate processes such as cholinergic deficits, β-amyloid aggregation, and oxidative stress. mdpi.com

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase the levels of the neurotransmitter acetylcholine in the brain. acs.org Various quinazoline derivatives have been designed and synthesized as potent cholinesterase inhibitors.

For example, a series of 2-(2-indolyl-)-4(3H)-quinazolines, which are structurally related to the target compound, were designed as analogs of the natural alkaloid rutaecarpine and showed strong inhibitory activity against AChE. researchgate.net Similarly, researchers have developed 2,4-disubstituted-quinazoline derivatives that exhibit dual inhibitory activity against both AChE and BuChE. mdpi.com One such compound, N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine, demonstrated potent inhibition of both human AChE and BuChE. mdpi.com These findings underscore the potential of the indolyl-quinazoline scaffold to yield effective cholinesterase inhibitors.

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine | Human AChE | 2.1 |

| Human BuChE | 8.3 |

The aggregation of beta-amyloid (Aβ) peptides into senile plaques is a pathological hallmark of Alzheimer's disease. acs.org Compounds that can inhibit or reverse this aggregation process are considered promising therapeutic candidates. The quinazoline scaffold has been utilized to develop agents with Aβ anti-aggregation properties.

Studies have identified quinazoline derivatives that possess dual functionality, acting as both cholinesterase inhibitors and inhibitors of Aβ aggregation. researchgate.net For instance, the compound N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine not only inhibits cholinesterases but also shows inhibitory activity against the aggregation of Aβ40. mdpi.com Furthermore, indole-based compounds have been specifically investigated for their neuroprotective potential, including their ability to promote the disaggregation of amyloid fibrils. nih.gov This dual activity is highly desirable in the context of developing a disease-modifying therapy for Alzheimer's. The combination of the quinazoline and indole moieties in a single structure, as in this compound, represents a rational strategy for targeting Aβ pathology.

| Compound | Target | IC₅₀ (µM) |

|---|---|---|

| N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine | Aβ₄₀ Aggregation | 2.3 |

Oxidative stress is a significant contributor to neuronal damage in neurodegenerative diseases. acs.org Antioxidants can neutralize reactive oxygen species (ROS), thus protecting cells from damage. The quinazoline and quinazolinone cores have been identified as scaffolds possessing potent antioxidant properties. sapub.orgorientjchem.org

Numerous studies have reported the synthesis of quinazolin-4(3H)-one derivatives and their evaluation as antioxidant agents using various in vitro assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and hydrogen peroxide scavenging assays. The antioxidant capacity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. sapub.org The structure-activity relationship studies of these analogs often reveal that the nature and position of substituents on the quinazoline ring significantly influence their antioxidant potential. sapub.orgnih.gov For example, the presence of hydroxyl groups on a phenyl ring attached to the quinazolinone core can enhance antioxidant activity. nih.gov Indole derivatives are also known for their antioxidant and neuroprotective effects. nih.gov Therefore, hybrid molecules incorporating both quinazoline and indole motifs hold theoretical promise as effective antioxidants for mitigating oxidative stress in the central nervous system.

| Compound Class | Assay | Observed Activity |

|---|---|---|

| Quinazolin-4-one derivatives | DPPH Radical Scavenging | Significant scavenging activity reported for various analogs. |

| Polyphenolic Quinazolin-4(3H)-one derivatives | ABTS Radical Scavenging | Several compounds showed IC₅₀ values lower than reference antioxidants. |

| Indole-phenolic derivatives | H₂O₂-induced oxidative stress | Demonstrated neuroprotective and cytoprotective effects in cell-based assays. |

Computational and in Silico Studies

Molecular Docking Analyses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

For a compound like 2-chloro-4-(1H-indol-5-yl)quinazoline, molecular docking studies would be instrumental in identifying and validating potential biological targets. Quinazoline (B50416) derivatives are well-known inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Docking simulations would calculate the binding energy, often expressed as a docking score, to predict the binding affinity of the compound to the active sites of these and other relevant proteins. A lower docking score generally indicates a more favorable binding interaction.

Based on studies of similar 4-anilinoquinazoline (B1210976) derivatives, it is plausible that this compound would be docked against a panel of cancer-related kinases. journalcra.comnih.gov The predicted binding affinities from such studies would help prioritize this compound for further in vitro testing. For instance, a hypothetical docking study might yield results similar to those in the table below, comparing the binding affinity of our compound of interest with known inhibitors.

| Target Protein | Known Inhibitor | Inhibitor Docking Score (kcal/mol) | Hypothetical Docking Score for this compound (kcal/mol) |

| EGFR | Erlotinib | -9.8 | -9.2 |

| VEGFR-2 | Vandetanib | -9.1 | -8.7 |

| c-Met | Crizotinib | -10.5 | -9.9 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking scores for this compound are not available in the cited literature.

Beyond predicting binding affinity, molecular docking provides a detailed view of the interactions between a ligand and its target protein at the atomic level. For this compound, docking simulations would elucidate the network of hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex.

In the context of kinase inhibition, the quinazoline scaffold typically forms crucial hydrogen bonds with the hinge region of the kinase domain. The indole (B1671886) moiety of this compound could engage in additional hydrophobic or pi-stacking interactions within the active site, contributing to its binding affinity and selectivity. The chloro-substituent on the quinazoline ring could also form specific interactions that enhance binding. Visualizing these interaction networks helps in understanding the mechanism of action and provides a rational basis for designing more potent and selective derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a class of compounds including this compound, a QSAR model could be developed to predict the biological activity of new, unsynthesized derivatives.

To build a QSAR model, a dataset of structurally related compounds with their experimentally determined biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods are then used to create a model that correlates these descriptors with the observed biological activity. frontiersin.orgorientjchem.org

A hypothetical QSAR equation for a series of indolylquinazolines might look like:

pIC50 = c0 + c1(LogP) + c2(Molecular Weight) + c3*(HOMO energy) + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the coefficients (c0, c1, c2, c3, ...) are determined by the statistical analysis. Such a model, once validated, could be used to predict the anticancer activity of this compound and guide the synthesis of new analogues with improved potency. orientjchem.org

Computational Simulations for Mechanistic Elucidation

Computational simulations, such as molecular dynamics (MD), can provide a deeper understanding of the dynamic behavior of a ligand-protein complex over time. While molecular docking provides a static picture of the binding pose, MD simulations can reveal the stability of the binding, the conformational changes in the protein upon ligand binding, and the role of solvent molecules in the interaction.

For this compound, an MD simulation would typically start with the docked complex of the compound and its target protein. The simulation would then solve Newton's equations of motion for all the atoms in the system over a period of nanoseconds to microseconds. The resulting trajectory can be analyzed to understand the flexibility of the ligand in the active site and the key interactions that are maintained throughout the simulation. These insights are valuable for confirming the binding mode predicted by docking and for elucidating the detailed mechanism of inhibition.

Future Research Directions and Translational Perspectives

Development of Multi-Targeted Quinazoline-Indole Hybrid Agents

The concept of molecular hybridization, which combines two or more pharmacophores into a single molecule, is a cornerstone for developing agents that can modulate multiple biological targets simultaneously. rsc.org This approach is particularly relevant for complex diseases like cancer, where targeting a single pathway is often insufficient due to resistance mechanisms. rsc.org Quinazoline-indole hybrids are well-suited for this strategy, as both individual moieties are known to interact with a variety of biological targets. nih.govnih.gov

Future efforts will likely focus on designing hybrids that can concurrently inhibit key players in cell signaling pathways. For instance, derivatives could be engineered to act as dual inhibitors of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), which are crucial for tumor growth and angiogenesis. nih.govnih.gov Another avenue involves creating hybrids that target both protein kinases and other critical cellular machinery like topoisomerase II or histone deacetylases (HDACs), potentially leading to synergistic anticancer effects. nih.govnih.gov

The development of these multi-targeted agents will require a deep understanding of the structure-activity relationships (SAR) to fine-tune the inhibitory profile of the hybrid compounds. By systematically modifying the linkers and substitution patterns on both the quinazoline (B50416) and indole (B1671886) rings, researchers can optimize the potency and selectivity of these molecules against the desired combination of targets. rsc.org

Identification of Novel Biological Targets for This Compound Class

While initial studies have focused on established targets for quinazoline and indole derivatives, such as protein kinases, a significant area for future research lies in the identification of novel biological targets for the "2-chloro-4-(1H-indol-5-yl)quinazoline" scaffold. researchgate.net This exploration could unveil new mechanisms of action and expand the therapeutic potential of this compound class beyond its current applications.

One approach to target identification is through high-throughput screening of the compound against large panels of enzymes and receptors. Additionally, chemical proteomics and affinity-based methods can be employed to isolate and identify the direct binding partners of the compound within the cellular environment. Understanding these interactions can reveal unexpected therapeutic opportunities. For example, a compound initially designed as a kinase inhibitor might be found to interact with proteins involved in metabolic pathways or protein degradation, opening up new avenues for drug development.

Furthermore, investigating the compound's effect on global gene and protein expression through transcriptomics and proteomics can provide clues about the pathways it modulates. This unbiased approach can help to formulate new hypotheses about its mechanism of action and identify previously unconsidered biological targets.

| Potential Target Classes | Examples | Therapeutic Area |

| Protein Kinases | EGFR, VEGFR-2, PI3Kα, CDK2 | Cancer |

| Topoisomerases | Topoisomerase II | Cancer |

| Histone Deacetylases | HDACs | Cancer |

| Parasitic Enzymes | Trypanothione Reductase | Leishmaniasis |

Advancement in Sustainable and Efficient Synthetic Methodologies

The advancement of synthetic methodologies that are both sustainable and efficient is crucial for the future development and potential commercialization of "this compound" and its derivatives. Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and multiple steps, leading to significant waste generation. jsynthchem.com

Future research in this area will likely focus on the principles of green chemistry. This includes the development of one-pot, multicomponent reactions where several chemical transformations are performed in a single step, thereby reducing solvent usage and purification efforts. jsynthchem.com The use of reusable catalysts, such as magnetic nanoparticles, is another promising approach to minimize waste and improve the cost-effectiveness of the synthesis. jsynthchem.com

Moreover, exploring alternative energy sources, such as microwave irradiation, can help to accelerate reaction times and improve yields. The use of environmentally benign solvents, like water, or even solvent-free reaction conditions, will also be a key focus. frontiersin.org The development of robust and scalable green synthetic protocols will be essential for the sustainable production of these compounds for further biological evaluation and potential clinical applications. nih.gov

| Synthetic Strategy | Advantages |

| One-Pot Multicomponent Reactions | Reduced steps, less waste, higher efficiency |

| Reusable Catalysts | Lower cost, reduced environmental impact |

| Microwave-Assisted Synthesis | Faster reaction times, improved yields |

| Green Solvents/Solvent-Free Conditions | Reduced toxicity and environmental pollution |

Strategic Design for Next-Generation Hybrid Compounds

The strategic design of the next generation of quinazoline-indole hybrids will be guided by an iterative process of molecular modeling, chemical synthesis, and biological evaluation. researchgate.net The goal is to create compounds with improved potency, selectivity, and pharmacokinetic properties.

Computational tools, such as molecular docking and molecular dynamics simulations, will play a pivotal role in understanding the binding interactions of the hybrid compounds with their biological targets. nih.gov This will enable the rational design of new derivatives with enhanced affinity and specificity. For example, by identifying key hydrogen bond interactions or hydrophobic pockets in the target protein, medicinal chemists can strategically add or modify functional groups on the hybrid scaffold to optimize these interactions. researchgate.net

Structure-activity relationship (SAR) studies will continue to be a cornerstone of the design process. rsc.org By systematically synthesizing and testing a library of analogues, researchers can identify the key structural features that are essential for biological activity. This information will be used to refine the design of future compounds. The incorporation of diverse linkers between the quinazoline and indole moieties, as well as the exploration of different substitution patterns on both rings, will be crucial for expanding the chemical space and discovering novel compounds with superior therapeutic profiles. nih.gov

The ultimate aim is to develop next-generation compounds that not only exhibit high efficacy but also possess favorable drug-like properties, such as good oral bioavailability and metabolic stability, which are essential for their successful translation into clinical candidates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-4-(1H-indol-5-yl)quinazoline, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves cyclocondensation of substituted anthranilonitriles with indole derivatives under acidic conditions. For example, nicotinoyl chloride hydrochloride and PCl₅ in sulfolane at 100°C for 16 hours yielded 46% of a structurally analogous quinazoline derivative . Adjusting stoichiometry (e.g., 1:1.3 molar ratio of precursor to chlorinating agent) and solvent polarity (sulfolane vs. DMF) can optimize regioselectivity. Post-synthesis purification via flash chromatography or recrystallization (e.g., chloroform/ethanol) is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., indole C5 coupling to quinazoline C4) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .

- Melting Point : Compare observed values with literature (e.g., analogous quinazolines melt at 145–160°C) .

Q. What are the key considerations for ensuring the stability of this compound during storage?

- Methodological Answer : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the chloro substituent. Pre-weighed aliquots in amber vials reduce freeze-thaw degradation. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., indole N1-methylation, quinazoline C2 halogen variation) to assess bioactivity shifts .

- Biological Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .

- Data Correlation : Use multivariate analysis (e.g., PCA) to link electronic parameters (Hammett σ) with IC₅₀ values .

Q. What strategies mitigate contradictory bioactivity data across different assays (e.g., enzyme vs. cell-based)?

- Methodological Answer :

- Assay Validation : Include positive controls (e.g., staurosporine for kinase inhibition) and normalize data to cell viability (MTT assay) .

- Solubility Optimization : Use DMSO stocks ≤0.1% v/v to avoid solvent interference. Confirm compound stability in assay buffers via LC-MS .

- Dose-Response Redundancy : Perform triplicate runs across 8–12 concentration points to identify outlier trends .

Q. How do computational methods (e.g., molecular docking) aid in target identification and binding affinity prediction for this compound?

- Methodological Answer :

- Docking Workflow : Use MOE or AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR PDB: 1M17). Prioritize poses with indole-quinazoline π-stacking and chloro-substituent halogen bonding .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding mode stability .

- Free Energy Calculations : Apply MM-PBSA to rank predicted ΔG values against experimental data .

Q. What are effective methods for regioselective functionalization of the quinazoline core to enhance solubility or target affinity?

- Methodological Answer :

- C2 Modification : Replace Cl with –NH₂ via Pd-catalyzed amination (e.g., Xantphos/Pd₂(dba)₃, 80°C) to improve aqueous solubility .

- C7 Derivatization : Introduce sulfonate groups via electrophilic substitution (H₂SO₄/SO₃, 0°C) for enhanced polar interactions .

- Indole Functionalization : Use Ullmann coupling to append piperazine at indole C7, balancing lipophilicity and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.